molecular formula C7H5NO2S B1425336 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one CAS No. 99429-78-4

4-Hydroxythieno[2,3-b]pyridin-6(7H)-one

Cat. No.: B1425336
CAS No.: 99429-78-4
M. Wt: 167.19 g/mol
InChI Key: WZKFAAIOEBUBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of “this compound” involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at 200° C, which gives a number of 4-hydroxythieno [2, 3-d]-pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a thieno [2,3-b]pyridine fragment . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and complex. Pyridinium salts, which are structurally similar to this compound, have played an intriguing role in a wide range of research topics .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Hydroxythieno[2,3-b]pyridin-6(7H)-one and its derivatives are significant in the synthesis of various heterocyclic compounds. They serve as essential precursors or intermediates in the production of compounds with diverse applications across medicinal and pharmaceutical industries. One such example is the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have a broad range of applicability due to their bioavailability and broader synthetic applications. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and miscellaneous catalysts, facilitates the development of these scaffolds through a one-pot multicomponent reaction. This process underscores the significant role of this compound in advancing synthetic methodologies in chemistry (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

Derivatives of heterocyclic compounds, including this compound, are widely recognized for their effectiveness as anticorrosive materials. These compounds, particularly quinoline derivatives, exhibit good performance against metallic corrosion. The presence of polar substituents such as hydroxyl groups in these derivatives allows them to adsorb effectively and form stable chelating complexes with surface metallic atoms through coordination bonding. This property is pivotal in minimizing corrosion, highlighting the importance of this compound derivatives in industrial applications where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Biological Significance

In the biological domain, certain derivatives of this compound, like 4-Hydroxy-2,3-nonenal (HNE), exhibit significant biological activity. HNE, a product of lipid peroxidation, demonstrates the dual nature of acting as a toxic and mutagenic mediator in stress-related conditions, as well as a biological signal modulating vital processes such as chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This dual role emphasizes the complex and critical biological functions of this compound derivatives in both pathological and physiological contexts (Dianzani, Barrera, & Parola, 1999).

Mechanism of Action

While the exact mechanism of action for “4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” is not specified, compounds with similar structures have shown potent activities against FGFR1, 2, and 3 . This suggests that “this compound” may also have potential biological activities.

Future Directions

The future directions for “4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” could involve further exploration of its synthesis, reactivity, and potential applications in various fields. Given its structural similarity to other bioactive compounds, it may have potential for development in pharmaceutical research .

Properties

IUPAC Name

4-hydroxy-7H-thieno[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-5-3-6(10)8-7-4(5)1-2-11-7/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKFAAIOEBUBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716402
Record name 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99429-78-4
Record name 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Reactant of Route 2
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Reactant of Route 5
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.